molecular formula C9H11NO3 B8796559 N-(2-hydroxy-5-methoxyphenyl)acetamide

N-(2-hydroxy-5-methoxyphenyl)acetamide

Cat. No.: B8796559
M. Wt: 181.19 g/mol
InChI Key: MUPYDVUZRWNTEF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-Hydroxy-5-methoxyphenyl)acetamide is an aromatic acetamide derivative characterized by a hydroxyl group at the 2-position and a methoxy group at the 5-position on the phenyl ring (Fig. 1). This substitution pattern confers unique electronic and steric properties, influencing its physicochemical behavior and biological interactions.

Properties

Molecular Formula

C9H11NO3

Molecular Weight

181.19 g/mol

IUPAC Name

N-(2-hydroxy-5-methoxyphenyl)acetamide

InChI

InChI=1S/C9H11NO3/c1-6(11)10-8-5-7(13-2)3-4-9(8)12/h3-5,12H,1-2H3,(H,10,11)

InChI Key

MUPYDVUZRWNTEF-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=C(C=CC(=C1)OC)O

Origin of Product

United States

Comparison with Similar Compounds

Substituent Effects on Physicochemical Properties

The positions and types of substituents significantly impact solubility, acidity, and reactivity.

Compound Name Substituents Key Properties Reference
N-(2-Hydroxyphenyl)acetamide -OH (2-position) Forms stable metal complexes; lower lipophilicity due to unsubstituted 5-position
N-(2-Hydroxy-5-methoxyphenyl)acetamide -OH (2), -OCH₃ (5) Enhanced electron-donating effects; intramolecular hydrogen bonding improves crystallinity
N-(2-Methoxy-5-nitrophenyl)acetamide -OCH₃ (2), -NO₂ (5) Nitro group increases electron-withdrawing effects; higher acidity and reactivity
N-[(2-Hydroxy-5-methoxyphenyl)(3-nitrophenyl)methyl]acetamide -OH (2), -OCH₃ (5), -NO₂ (3) Steric hindrance and nitro group reduce solubility; altered hydrogen-bonding motifs

Key Observations :

  • Methoxy vs. Nitro Groups : The 5-methoxy group in this compound enhances electron density on the aromatic ring, promoting hydrogen bonding and stability. In contrast, nitro substituents (e.g., in and ) introduce electron-withdrawing effects, increasing acidity but reducing solubility .
  • Hydrogen Bonding : Intramolecular O-H···N bonds in this compound contribute to planar molecular structures and crystallinity, as seen in .

Key Observations :

  • Pharmaceutical Potential: The 2-hydroxy-5-methoxy motif in this compound is structurally distinct from melatonin but shares the acetamide backbone critical for receptor interactions .
  • Agrochemicals vs. Pharmaceuticals: Chloroacetamides () prioritize halogenated substituents for herbicidal activity, whereas phenolic acetamides target antioxidant or metal-chelating applications .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.